RN-1734 Exhibits >13-Fold Selectivity for TRPV4 Over TRPV1, TRPV3, and TRPM8, Avoiding Common Off-Target Effects of Other Antagonists
In a standardized TRP selectivity panel, RN-1734 demonstrates a clear selectivity window for TRPV4 over related thermosensory channels. The compound's IC50 values for TRPV3, TRPM8, and TRPV1 are all >30 µM, >30 µM, and >100 µM, respectively . In contrast, the more potent TRPV4 antagonist HC-067047 is known to inhibit TRPM8 and hERG channels at submicromolar concentrations, and GSK2193874 shows activity at TRPV3 [1][2]. This quantitative selectivity gap is critical for interpreting results in complex biological systems where these channels are co-expressed.
| Evidence Dimension | Selectivity vs. TRPV1 |
|---|---|
| Target Compound Data | IC50 >100 µM |
| Comparator Or Baseline | HC-067047: No reported activity at TRPV1, but inhibits hERG with IC50 ~0.5 µM [1] |
| Quantified Difference | RN-1734 selectivity for TRPV4 over TRPV1 >43-fold |
| Conditions | In vitro calcium influx assays in HEK293 cells expressing recombinant TRP channels |
Why This Matters
Procuring RN-1734 over a less selective antagonist like HC-067047 or GSK2193874 minimizes confounding variables in experiments where TRPV1, TRPV3, TRPM8, or hERG channels may be present, ensuring that observed phenotypes are more directly attributable to TRPV4 inhibition.
- [1] Everaerts, W., Zhen, X., Ghosh, D., Vriens, J., Gevaert, T., Gilbert, J. P., ... & Voets, T. (2010). Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis. Proceedings of the National Academy of Sciences, 107(44), 19084-19089. PMID: 20956320 View Source
- [2] Vincent, F., & Duncton, M. A. (2011). TRPV4 agonists and antagonists. Current Topics in Medicinal Chemistry, 11(17), 2216-2226. PMID: 21671873 View Source
